molecular formula C18H17FN2O3S B11057315 N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B11057315
M. Wt: 360.4 g/mol
InChI Key: LPUIVDFKDCFWJW-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a sulfonamide group, a fluorine atom, and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chlorides under basic conditions.

    Fluorination and Methylation:

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of different substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

    Biology: In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: The compound’s properties are explored for potential use in the development of advanced materials, such as polymers and coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The fluorine atom and methyl groups can enhance the compound’s binding affinity and selectivity for its targets. The quinoline core can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can be compared with other quinoline derivatives and sulfonamide compounds:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their substituents and overall structure.

    Sulfonamide Compounds: Sulfonamide antibiotics, such as sulfamethoxazole, contain the sulfonamide group but have different core structures and substituents.

Properties

Molecular Formula

C18H17FN2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1,4-dimethyl-2-oxoquinoline-6-sulfonamide

InChI

InChI=1S/C18H17FN2O3S/c1-11-9-18(22)21(3)17-8-7-13(10-14(11)17)25(23,24)20-16-6-4-5-15(19)12(16)2/h4-10,20H,1-3H3

InChI Key

LPUIVDFKDCFWJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)F)C)C

Origin of Product

United States

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